4-Amino-7-(trifluoromethyl)quinoline
Overview
Description
4-Amino-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H7F3N2. It is characterized by the presence of an amino group at the 4th position and a trifluoromethyl group at the 7th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(trifluoromethyl)quinoline typically involves the following steps:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring. For example, starting from 2-chloro-3-(trifluoromethyl)aniline, cyclization can be achieved using a suitable base and solvent.
Substitution Reactions: Another approach involves the substitution of halogen atoms on a quinoline derivative with an amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinoline derivatives .
Scientific Research Applications
4-Amino-7-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anti-cancer and anti-malarial drugs.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and dyes, due to its unique electronic properties.
Biological Research: It serves as a probe in biological studies to investigate various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Amino-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-trifluoromethylquinoline
- 6-(Trifluoromethoxy)-5-quinolinamine
- 2-(4-Fluorophenyl)quinoxaline
Uniqueness
4-Amino-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the amino and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it often exhibits enhanced biological activity and stability, making it a preferred choice in drug development and materials science .
Properties
IUPAC Name |
7-(trifluoromethyl)quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOOIAOULGJTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371049 | |
Record name | 4-Amino-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-11-7 | |
Record name | 4-Amino-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 243666-11-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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